molecular formula C14H24Cl3N5O B2577657 (1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride CAS No. 1326748-19-9

(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride

Cat. No. B2577657
CAS RN: 1326748-19-9
M. Wt: 384.73
InChI Key: QDJZSYZHVAZHOZ-UHFFFAOYSA-N
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Description

The compound “(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine]-1’-ylmethanone;trihydrochloride” has a molecular formula of C14H21N5O . The average mass is 275.349 Da and the mono-isotopic mass is 275.174622 Da .


Synthesis Analysis

The synthesis of this compound involves the use of 4,5,6,7-tetrahydroimidazo[4,5-c]pyridine . A suspension of this compound (0.196 g; 1 mmol; 1 eq) in acetonitrile (10 mL) was treated with triethylamine (416 µL; 3 mmol; 3 eq), and the mixture was stirred at room temperature for 30 min. The respective halide (1 mmol; 1 eq) was added and the mixture was stirred at room temperature for further 12 h .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4’-piperidine] core .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 384.74 . It is stored at room temperature .

Scientific Research Applications

Antimycobacterial Activity

A notable area of research involves the discovery and development of antimycobacterial agents. Studies have highlighted the synthesis of spiro-piperidin-4-ones and their evaluation against various strains of Mycobacterium tuberculosis. These compounds have shown promising in vitro and in vivo activity, suggesting their potential as novel therapeutic agents for tuberculosis (Kumar et al., 2008; Kumar et al., 2009). The process involves atom economic and stereoselective synthesis, with some derivatives demonstrating significant potency compared to existing drugs like isoniazid and ciprofloxacin (Kumar et al., 2008) (Kumar et al., 2009).

Anticancer and Antiviral Activities

Spiro derivatives have also been synthesized for their potential anticancer and antiviral activities. The creation of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines, for example, has been explored for their efficacy against a wide range of viruses, including influenza A and B, with some showing inhibitory activity at concentrations lower than that of traditional drugs like amantadine (Kolocouris et al., 1994). Additionally, spiro compounds have been investigated for their potential as anticancer agents, with some demonstrating significant activity against human breast carcinoma and liver carcinoma cell lines (Kolocouris et al., 1994).

Enzyme Inhibitory Activity

Research into enzyme inhibitors has led to the development of spiro-piperidine derivatives as potential inhibitors of acetyl-CoA carboxylase, an enzyme involved in lipid biosynthesis. These inhibitors could have applications in the treatment of metabolic disorders and have been synthesized through a streamlined process, demonstrating the versatility and potential of spiro compounds in therapeutic development (Huard et al., 2012) (Huard et al., 2012).

Mechanism of Action

This compound is part of a novel class of Porphyromonas gingivalis QC inhibitors . Porphyromonas gingivalis is a keystone pathogen of periodontitis, and its glutaminyl cyclases (QCs) are promising drug targets . Some compounds in this class exhibited activity in the lower nanomolar range and were further characterized with regard to their selectivity and toxicity .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has a warning signal word . The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(1-aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N5O.3ClH/c15-13(2-3-13)12(20)19-7-4-14(5-8-19)11-10(1-6-18-14)16-9-17-11;;;/h9,18H,1-8,15H2,(H,16,17);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJZSYZHVAZHOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2(CCN(CC2)C(=O)C3(CC3)N)C4=C1NC=N4.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24Cl3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Aminocyclopropyl)-spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-ylmethanone;trihydrochloride

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